{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
CAS No.: 1221342-05-7
Cat. No.: VC11725449
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-05-7 |
|---|---|
| Molecular Formula | C10H12N2O4S |
| Molecular Weight | 256.28 g/mol |
| IUPAC Name | [3-(furan-2-ylmethyl)-2-methylsulfonylimidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C10H12N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h2-5,13H,6-7H2,1H3 |
| Standard InChI Key | GEAFMJJRIXDIHM-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three key moieties:
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A furan-2-ylmethyl group (C₅H₅O) attached to the imidazole nitrogen.
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A methanesulfonyl group (-SO₂CH₃) at the 2-position of the imidazole ring.
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A hydroxymethyl group (-CH₂OH) at the 5-position of the imidazole .
Table 1: Core Molecular Data
Synthesis and Industrial Production
Synthetic Pathways
Although detailed protocols are proprietary, plausible routes include:
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Imidazole core formation: Condensation of glyoxal with ammonia and formaldehyde.
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Methanesulfonylation: Reaction with methanesulfonyl chloride under basic conditions.
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Furan-2-ylmethyl introduction: Alkylation using furfuryl bromide.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 2-Methanesulfonyl-1H-imidazole | Core structure functionalization |
| 2 | Furfuryl bromide | Alkylating agent |
| Supplier | Location | Purity Grade |
|---|---|---|
| Foshan Heshuo Pharm Technology Co., Ltd | China | Research (>98%) |
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonyl group. Limited water solubility inferred from LogP.
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, given the sulfonate ester linkage.
Thermal Properties
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Melting Point: Unreported; analogous imidazole derivatives typically melt between 120–180°C.
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Decomposition: Predicted above 250°C, with SO₂ release from the methanesulfonyl group.
| Compound | Activity | Target |
|---|---|---|
| 1H-Imidazole | Antifungal | Lanosterol demethylase |
| Methanesulfonamide | Antibacterial | Dihydropteroate synthase |
| Target Compound | Predicted enzyme inhibition | Computational modeling |
Applications and Future Directions
Pharmaceutical Development
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Antimicrobial agents: Structural similarity to imidazole antifungals (e.g., ketoconazole).
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Kinase inhibitors: Sulfonyl groups often target ATP-binding pockets in kinases.
Materials Science
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Coordination polymers: Imidazole’s metal-binding capacity could enable MOF synthesis.
Research Gaps
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies needed.
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Synthetic optimization: Yield improvement via catalysis (e.g., palladium-mediated couplings).
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